

Application Notes and Protocols: Recrystallization of Benzalphthalide

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Compound of Interest

Compound Name: *Benzalphthalide*

Cat. No.: *B177156*

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Abstract

This document provides a detailed, step-by-step protocol for the purification of **benzalphthalide** via recrystallization. **Benzalphthalide**, a yellow crystalline powder, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] The procedure outlined below utilizes ethanol as the recrystallization solvent, leveraging the principle of differential solubility at varying temperatures to achieve high purity.[2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Recrystallization is a fundamental purification technique in chemistry used to separate a crystalline compound from soluble and insoluble impurities.[3][4] The process relies on the principle that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[5][6]

This protocol details the recrystallization of **benzalphthalide** (3-Benzylidenephthalide), a compound with a reported melting point of 99-102 °C.[1][7] Ethanol is the recommended solvent for this procedure, as it effectively dissolves **benzalphthalide** when hot and allows for good crystal recovery upon cooling.[2][8]

Quantitative Data Summary

The physical properties of **benzalphthalide** and the parameters for its recrystallization are summarized in the table below for easy reference.

Parameter	Value	Reference(s)
Chemical Name	Benzalphthalide (3-Benzylidenephthalide)	[1]
CAS Number	575-61-1	[1][7]
Molecular Formula	C ₁₅ H ₁₀ O ₂	[1][2]
Molecular Weight	222.24 g/mol	[1][2]
Appearance	Pale yellow to yellow crystalline powder	[1][9]
Melting Point (Lit.)	99-102 °C	[1][7][10]
Recrystallization Solvent	Ethanol	[2][8]
Solvent Ratio	Approx. 370–380 mL of ethanol per 100 g of crude benzalphthalide	[2][8]
Expected Purity	>95%	[2]

Experimental Protocol

This protocol describes the step-by-step methodology for the recrystallization of crude **benzalphthalide**.

3.1. Materials and Equipment

- Crude **benzalphthalide**
- Ethanol (95% or absolute)
- Distilled water (for ice bath)

- Erlenmeyer flasks (at least two)
- Graduated cylinders
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filter flask
- Filter paper (to fit Buchner funnel)
- Vacuum source (e.g., water aspirator)
- Spatula
- Watch glass
- Ice bath container
- Melting point apparatus

3.2. Step-by-Step Procedure

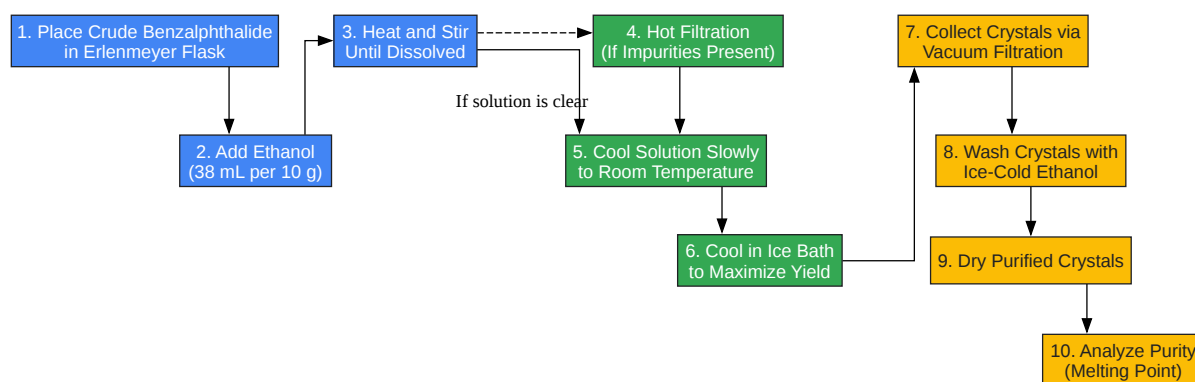
- Dissolution:
 - Place the crude **benzalphthalide** into an appropriately sized Erlenmeyer flask.
 - Add a magnetic stir bar to the flask.
 - For every 10 grams of crude **benzalphthalide**, add approximately 38 mL of ethanol.^{[2][8]}
 - Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
 - Continue heating and stirring until all the **benzalphthalide** has completely dissolved. If some solid remains, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure good recovery.
- Hot Filtration (Optional):

- This step is necessary if insoluble impurities are visible in the hot solution.
- Pre-heat a second Erlenmeyer flask and a stemless funnel.
- Place a piece of fluted filter paper in the funnel.
- Quickly pour the hot, saturated **benzalphthalide** solution through the pre-heated filtration setup into the clean, warm flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[\[4\]](#)
- Crystallization:
 - Remove the flask containing the clear solution from the heat source.
 - Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[\[11\]](#)
 - Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[\[5\]](#)
 - Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[\[5\]](#)[\[12\]](#)
- Crystal Collection:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wets the paper with a small amount of cold ethanol.
 - Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
 - Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.[\[13\]](#)
 - Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
- Drying and Analysis:
 - Transfer the purified crystals from the funnel to a pre-weighed watch glass.

- Spread the crystals thinly to facilitate drying. Allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.
- Once dry, weigh the crystals to determine the percent recovery.
- Determine the melting point of the recrystallized **benzalphthalide**. A pure sample should exhibit a sharp melting range close to the literature value of 99-102 °C.[1][11]

Workflow Visualization

The following diagram illustrates the logical flow of the **benzalphthalide** recrystallization protocol.



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Caption: Workflow for **Benzaldehyde** Recrystallization.

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